(1Z)-2-(4-chlorophenyl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with both amino and methoxy functional groups, making it a versatile candidate for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE typically involves the condensation of 4-methoxybenzoic acid with 4-chlorophenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and ensures consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE is investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-[1-AMINO-2-(4-BROMOPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE
- (Z)-[1-AMINO-2-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE
- (Z)-[1-AMINO-2-(4-METHYLPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE
Uniqueness
Compared to its analogs, (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE exhibits unique properties due to the presence of the chlorine atom. This halogen substitution can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H15ClN2O3 |
---|---|
Molekulargewicht |
318.75 g/mol |
IUPAC-Name |
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 4-methoxybenzoate |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-14-8-4-12(5-9-14)16(20)22-19-15(18)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H2,18,19) |
InChI-Schlüssel |
QVAOYGKHWDLBJZ-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)ON=C(CC2=CC=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.